Cas no 83811-73-8 ((4-Phenylcyclohexyl)methanol)

(4-Phenylcyclohexyl)methanol structure
(4-Phenylcyclohexyl)methanol structure
Nome del prodotto:(4-Phenylcyclohexyl)methanol
Numero CAS:83811-73-8
MF:C13H18O
MW:190.281424045563
MDL:MFCD00610041
CID:709340
PubChem ID:3100608

(4-Phenylcyclohexyl)methanol Proprietà chimiche e fisiche

Nomi e identificatori

    • (4-Phenylcyclohexyl)methanol
    • Cyclohexanemethanol,4-phenyl-
    • 4-Phenylcyclohexanemethanol (ACI)
    • SCHEMBL17729950
    • Cis-(4-phenylcyclohexyl)methanol
    • SCHEMBL10881534
    • Z57169665
    • SRPDEHMURXAMGW-BJHJDKERSA-N
    • 4-phenyl-cyclohexylmethanol
    • Cyclohexanemethanol, 4-phenyl-, trans-
    • CCG-320289
    • SCHEMBL5756827
    • EN300-1706865
    • SCHEMBL17752198
    • 4-phenylcyclohexylmethanol
    • 4-phenyl-cyclohexylmethylalcohol
    • [(1r,4r)-4-phenylcyclohexyl]methanol
    • 87073-90-3
    • DS-2790
    • C76676
    • AKOS006242090
    • (Trans-4-phenylcyclohexyl)methanol
    • EN300-93368
    • CS-0188446
    • MFCD00610041
    • 83811-73-8
    • SRPDEHMURXAMGW-UHFFFAOYSA-N
    • MDL: MFCD00610041
    • Inchi: 1S/C13H18O/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-5,11,13-14H,6-10H2
    • Chiave InChI: SRPDEHMURXAMGW-UHFFFAOYSA-N
    • Sorrisi: OCC1CCC(C2C=CC=CC=2)CC1

Proprietà calcolate

  • Massa esatta: 190.13600
  • Massa monoisotopica: 190.136
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 2
  • Complessità: 153
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 20.2A^2
  • XLogP3: 3.1

Proprietà sperimentali

  • Colore/forma: No data avaiable
  • Densità: 1.0±0.1 g/cm3
  • Punto di fusione: No data available
  • Punto di ebollizione: 310.7±11.0 °C at 760 mmHg
  • Punto di infiammabilità: 131.5±15.1 °C
  • PSA: 20.23000
  • LogP: 2.95270
  • Pressione di vapore: No data available

(4-Phenylcyclohexyl)methanol Informazioni sulla sicurezza

(4-Phenylcyclohexyl)methanol Dati doganali

  • CODICE SA:2906299090
  • Dati doganali:

    Codice doganale cinese:

    2906299090

    Panoramica:

    2906299090 Altri alcoli aromatici. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:5,5% Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    2906299090 altri alcoli aromatici. Condizioni di supervisione:Nessuna. IVA:17,0%.Tasso di sconto fiscale:9,0%.Tariffa MFN:5,5%.Tariffa generale:30,0%

(4-Phenylcyclohexyl)methanol Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-93368-10.0g
(4-phenylcyclohexyl)methanol
83811-73-8 95%
10.0g
$1101.0 2024-05-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P26390-25mg
(4-Phenylcyclohexyl)methanol
83811-73-8
25mg
¥378.0 2021-09-04
Enamine
EN300-93368-0.25g
(4-phenylcyclohexyl)methanol
83811-73-8 95%
0.25g
$235.0 2024-05-21
Enamine
EN300-93368-1.0g
(4-phenylcyclohexyl)methanol
83811-73-8 95%
1.0g
$256.0 2024-05-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
QU016-1g
(4-Phenylcyclohexyl)methanol
83811-73-8 97%
1g
2534CNY 2021-05-08
Chemenu
CM123887-1g
(4-phenylcyclohexyl)methanol
83811-73-8 97%
1g
$259 2021-06-15
abcr
AB443413-1 g
(4-Phenylcyclohexyl)methanol; .
83811-73-8
1g
€483.00 2023-04-22
Enamine
EN300-93368-2.5g
(4-phenylcyclohexyl)methanol
83811-73-8 95%
2.5g
$503.0 2024-05-21
Enamine
EN300-93368-0.5g
(4-phenylcyclohexyl)methanol
83811-73-8 95%
0.5g
$246.0 2024-05-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
QU016-250mg
(4-Phenylcyclohexyl)methanol
83811-73-8 97%
250mg
1011CNY 2021-05-08

(4-Phenylcyclohexyl)methanol Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  0 °C; 4 h, reflux
1.2 Reagents: Methanol ;  -10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  1 h, reflux
Riferimento
First Structure-Activity Relationship Study on Dopamine D3 Receptor Agents with N-[4-(4-Aryl-1-piperazinyl)butyl]arylcarboxamide Structure
Leopoldo, Marcello; et al, Journal of Medicinal Chemistry, 2005, 48(25), 7919-7922

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Aluminum chloride
2.1 Reagents: Hydrochloric acid ,  Sodium hypobromite
3.1 Reagents: Lithium aluminum hydride
Riferimento
Alicyclic liquid-crystalline compounds. III. Synthesis and isomorphism of complex esters containing a phenylcyclohexane moiety
Karamysheva, L. A.; et al, Zhurnal Organicheskoi Khimii, 1992, 28(5), 955-61

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride
Riferimento
Alicyclic liquid-crystalline compounds. III. Synthesis and isomorphism of complex esters containing a phenylcyclohexane moiety
Karamysheva, L. A.; et al, Zhurnal Organicheskoi Khimii, 1992, 28(5), 955-61

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ;  overnight, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
2.1 Catalysts: Sulfuric acid Solvents: Ethanol ;  overnight, reflux
3.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  0 °C; 4 h, reflux
3.2 Reagents: Methanol ;  -10 °C
3.3 Reagents: Hydrochloric acid Solvents: Water ;  1 h, reflux
Riferimento
First Structure-Activity Relationship Study on Dopamine D3 Receptor Agents with N-[4-(4-Aryl-1-piperazinyl)butyl]arylcarboxamide Structure
Leopoldo, Marcello; et al, Journal of Medicinal Chemistry, 2005, 48(25), 7919-7922

Metodo di produzione 5

Condizioni di reazione
Riferimento
trans-4-Alkyloxymethyl-1-(4'-substituted biphenylyl-4)cyclohexanes and liquid crystal compositions containing them
, European Patent Organization, , ,

Metodo di produzione 6

Condizioni di reazione
1.1 Catalysts: Sulfuric acid Solvents: Ethanol ;  overnight, reflux
2.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  0 °C; 4 h, reflux
2.2 Reagents: Methanol ;  -10 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ;  1 h, reflux
Riferimento
First Structure-Activity Relationship Study on Dopamine D3 Receptor Agents with N-[4-(4-Aryl-1-piperazinyl)butyl]arylcarboxamide Structure
Leopoldo, Marcello; et al, Journal of Medicinal Chemistry, 2005, 48(25), 7919-7922

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Hydrochloric acid ,  Sodium hypobromite
2.1 Reagents: Lithium aluminum hydride
Riferimento
Alicyclic liquid-crystalline compounds. III. Synthesis and isomorphism of complex esters containing a phenylcyclohexane moiety
Karamysheva, L. A.; et al, Zhurnal Organicheskoi Khimii, 1992, 28(5), 955-61

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Oxygen Solvents: Dimethylformamide ;  10 min, rt
1.2 Reagents: Sodium borohydride ;  2 - 5 min, rt
1.3 Reagents: Potassium carbonate ,  Oxygen ;  1.5 - 3 h, 50 °C; 50 °C → rt
1.4 Reagents: Water
Riferimento
Functional Group Interconversion of Alkylidenemalononitriles to Primary Alcohols by a Cooperative Redox Operation
Emmetiere, Fabien; et al, Synthesis, 2020, 52(20), 3077-3085

(4-Phenylcyclohexyl)methanol Raw materials

(4-Phenylcyclohexyl)methanol Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:83811-73-8)(4-Phenylcyclohexyl)methanol
A864210
Purezza:99%
Quantità:1g
Prezzo ($):216.0
atkchemica
(CAS:83811-73-8)(4-Phenylcyclohexyl)methanol
CL10840
Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta